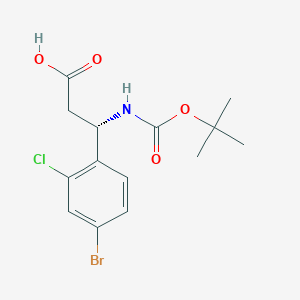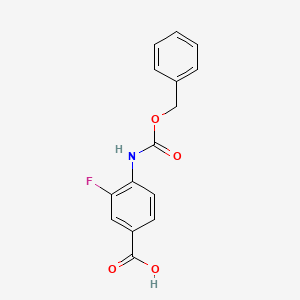
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic compound that features a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The aromatic ring undergoes nitration to introduce a nitro group.
Reduction of Nitro Group: The nitro group is reduced to an amine.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Halogenation reactions where the fluorine atom can be substituted with other halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group results in the formation of a nitro compound, while reduction of the nitro group yields the original amine.
科学的研究の応用
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 6-Amino-4-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
- 5-Amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
Uniqueness
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific substitution pattern on the tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C10H11FN2O |
|---|---|
分子量 |
194.21 g/mol |
IUPAC名 |
6-amino-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C10H11FN2O/c1-13-5-4-6-7(10(13)14)2-3-8(12)9(6)11/h2-3H,4-5,12H2,1H3 |
InChIキー |
WDUIXSSWMHOIKD-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1=O)C=CC(=C2F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


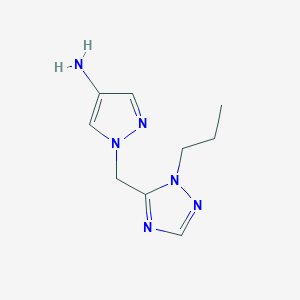
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)

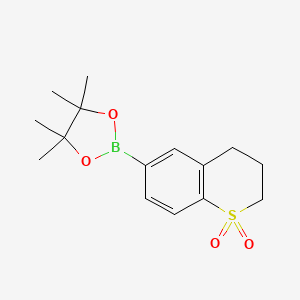
![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
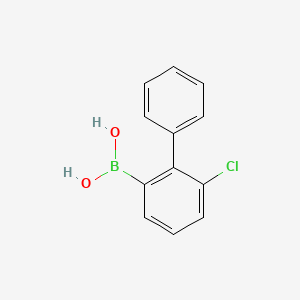

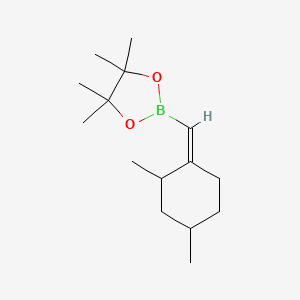
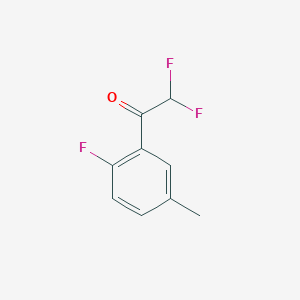

![2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15326065.png)
![3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid](/img/structure/B15326067.png)
